FM19G11 - 329932-55-0

FM19G11

Catalog Number: EVT-268460
CAS Number: 329932-55-0
Molecular Formula: C23H17N3O8
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[[(2,4-dinitrophenyl)-oxomethyl]amino]benzoic acid [2-(4-methylphenyl)-2-oxoethyl] ester is a member of benzamides.
Synthesis Analysis

The synthesis of FM19G11 involves several chemical reactions that lead to its final structure. The detailed synthesis process includes the following steps:

  1. Starting Materials: The synthesis begins with 2,4-dinitrobenzoic acid and methyl 3-aminobenzoate.
  2. Reactions:
    • The reaction of 2,4-dinitrobenzoic acid with methyl 3-aminobenzoate is conducted to form an intermediate.
    • This intermediate undergoes hydrolysis of the methyl ester.
    • The final step involves the coupling of the resulting compound with (bromomethyl)-p-tolylketone.
  3. Purification: The target compound FM19G11 is purified using flash column chromatography to ensure high purity for biological assays .

Technical details regarding the synthesis protocols are provided in supplementary materials associated with research articles focusing on FM19G11's effects and applications.

Molecular Structure Analysis

FM19G11 has a complex molecular structure that contributes to its biological activity. While specific structural diagrams are not provided here, key data regarding its molecular composition includes:

  • Molecular Formula: C16H16N4O4
  • Molecular Weight: Approximately 328.32 g/mol
  • Structural Features: The presence of functional groups such as nitro, amino, and carbonyl groups plays a critical role in its interaction with hypoxia-inducible factors.

The precise arrangement of atoms within FM19G11 allows it to effectively bind to target proteins involved in hypoxic signaling pathways .

Chemical Reactions Analysis

FM19G11 participates in several chemical reactions that underscore its role as a modulator of cellular processes:

  • Inhibition of Gene Expression: FM19G11 significantly reduces the expression levels of O6-methylguanine DNA-methyltransferase under both hypoxic and normoxic conditions. This inhibition is mediated through pathways involving hypoxia-inducible factor-1-alpha and nuclear factor kappa-light-chain-enhancer of activated B cells .
  • Cell Viability Assays: Studies have demonstrated that FM19G11 does not exhibit cytotoxic effects at concentrations below 30 micromolar under standard oxygen conditions or 50 micromolar under hypoxic conditions, indicating its potential safety profile for therapeutic use .

These reactions highlight FM19G11's ability to modulate critical signaling pathways that influence tumor growth and resistance mechanisms.

Mechanism of Action

The mechanism through which FM19G11 exerts its effects involves several key processes:

  1. Targeting Hypoxia-Inducible Factors: FM19G11 binds to hypoxia-inducible factor-1-alpha, inhibiting its activity and thereby reducing the transcription of target genes associated with tumor survival under low oxygen conditions.
  2. Regulation of DNA Repair Enzymes: By downregulating O6-methylguanine DNA-methyltransferase, FM19G11 enhances the sensitivity of glioblastoma cells to temozolomide, reversing drug resistance .
  3. Impact on Signaling Pathways: The compound also influences other signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells, further contributing to its anticancer effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of FM19G11 are critical for understanding its behavior in biological systems:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability data indicate that FM19G11 retains activity under various storage conditions but should be protected from light and moisture.

These properties are essential for optimizing formulations for experimental or therapeutic use.

Applications

FM19G11 has several notable applications within scientific research and potential clinical settings:

  • Cancer Research: Primarily studied for its ability to inhibit hypoxia-inducible factors and reverse chemotherapy resistance in glioblastoma models.
  • Stem Cell Research: Investigated for effects on stem cell differentiation under hypoxic conditions, particularly influencing oligodendrocyte lineage cells .
  • Therapeutic Development: Potentially useful in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents by targeting resistance mechanisms.
Biochemical Characterization of FM19G11

Chemical Structure and Physicochemical Properties

FM19G11 (chemical name: 2-Oxo-2-(p-tolyl)ethyl 3-(2,4-dinitrobenzamido)benzoate) is a synthetically derived small molecule with a molecular weight of 463.40 g/mol and the empirical formula C₂₃H₁₇N₃O₈. Its structure integrates three key moieties:

  • A p-tolyl-derived ketone group facilitating membrane permeability
  • A 2,4-dinitrobenzamido segment enabling HIFα interaction
  • A benzoate ester linker critical for binding specificity [4] [6] [8]

Physicochemical Profile:

PropertyValue
Solubility in DMSO100 mg/mL (215.8 mM)
Purity≥98% (HPLC-confirmed)
Storage Conditions+4°C, light-protected
CAS Registry329932-55-0
Stability6 months at -80°C

The compound exhibits optimal solubility in dimethyl sulfoxide (DMSO), with recommended stock concentrations of 10–100 mM for in vitro studies. Its stability profile allows reliable experimentation across extended durations, though solutions require protection from light due to the photosensitive dinitrobenzamido group. The logP value (calculated at ~3.2) indicates moderate lipophilicity, supporting efficient cellular uptake while minimizing nonspecific binding [4] [6].

Table 1: Physicochemical Properties of FM19G11

Mechanism of Action as a Hypoxia-Inducible Factor (HIF) Modulator

FM19G11 exerts multimodal inhibition on HIF signaling through epigenetic and transcriptional mechanisms:

  • HIFα Subunit Specificity:FM19G11 inhibits transcriptional activity of all HIFα isoforms (HIF-1α, HIF-2α, HIF-3α) with an IC₅₀ of 80 nM in hypoxia-induced luciferase assays. It achieves this by disrupting HIF-ARNT heterodimerization and subsequent DNA binding at hypoxia response elements (HREs). Notably, HIF-2α is preferentially inhibited in stem cell models, evidenced by >90% reduction in Sox2 expression upon treatment—a response not observed with HIF-1α ablation [1] [2] [10].

  • Epigenetic Reprogramming:The compound reduces global histone acetylation by suppressing p300 histone acetyltransferase—a co-activator required for HIF-mediated transcription. Chromatin immunoprecipitation (ChIP) assays confirm diminished p300 recruitment at HREs in Sox2 and Oct4 promoters. This epigenetic modulation shifts cellular status from pluripotency toward differentiation [1] [3].

  • Target Gene Regulation:FM19G11 downregulates core pluripotency factors:

  • Sox2: Direct HIF-2α target via functional HREs at positions -725 and -1320 in its promoter
  • Oct4: HIF-2α-dependent expression inhibited at nanomolar concentrations
  • Nanog/Tgf-α: Secondary targets suppressed via epigenetic silencingThis repression occurs at both mRNA and protein levels in rodent and human stem cells [1] [7] [10].

Table 2: Differentiation Markers Modulated by FM19G11 in Stem Cells

Cell TypeTarget GeneRegulationFunctional Outcome
Rat epSPCsSox2↓ 90%Oligodendrocyte differentiation
Human embryonic stemOct4↓ 85%Loss of pluripotency
Glioblastoma linesMGMT↓ 70%Chemosensitization to temozolomide
  • Cross-Pathway Modulation:Under normoxia, FM19G11 influences mTOR and PI3K/Akt/eNOS pathways. It induces DNA damage response (DDR) via p53-dependent G1/S arrest in colon carcinoma cells, revealing crosstalk between HIF inhibition and tumor-suppressor activation [5] [6].

Historical Context and Discovery in Pharmacological Research

The discovery of FM19G11 emerged from collaborative efforts between Spanish research institutions (Fondo de Investigaciones Sanitarias, Instituto de Salud Carlos III) and academia in the early 2000s. Initial screening aimed to identify HIF inhibitors with improved pharmacological properties over existing candidates (e.g., chetomin and bortezomib derivatives), which suffered from poor specificity or toxicity. Using a stable HeLa-9x-HRE-Luc reporter cell line, researchers identified FM19G11 from a chemical library screened under hypoxic (1% O₂) conditions [1] [3].

Key Developmental Milestones:

  • 2009: First report in the Journal of Biological Chemistry demonstrated FM19G11’s ability to induce oligodendrocyte differentiation in rat ependymal progenitor stem cells (epSPCs). This study established its therapeutic potential for spinal cord injury by showing enhanced GAP43 and RIP (oligodendrocyte marker) expression in vivo [1] [7].

  • 2010: Mechanistic expansion revealed FM19G11’s role in mTOR-p53 crosstalk. Research in Cell Cycle showed it triggers hyperactivation of mTOR, leading to DNA damage response in p53-proficient colon cancer cells—a unique action distinguishing it from pure HIF inhibitors [5].

  • 2018–Present: Applications diversified into:

  • Regenerative medicine: Combinatorial therapy with epSPCs improved locomotion recovery in spinal cord injury models by enhancing neuronal preservation and oligodendrogenesis [4] [8]
  • Oncology: FM19G11-mediated MGMT suppression sensitized glioblastoma cells to temozolomide chemotherapy under normoxia and hypoxia [4] [6]

Table 3: Research Models Validating FM19G11 Activity

Model SystemKey FindingsReference
Rat epSPCs (hypoxia)Sox2 inhibition → oligodendrocyte maturation [1]
Human embryonic stem cellsNanog/Oct4 suppression → differentiation [2]
HCT116 colon cancerp53-dependent DDR and growth arrest [5]
Glioblastoma XD linesMGMT downregulation → chemosensitization [6]

Synthesis and Optimization:

FM19G11 was synthesized via a four-step protocol (detailed in supplemental data of original publication):

  • Condensation of 2,4-dinitrobenzoic acid with 3-aminobenzoic acid
  • Esterification with glycolic acid
  • Coupling to p-tolyl ketone
  • Final purification via silica chromatographyBatch-specific characterization confirmed ≥98% purity by HPLC, critical for consistent biological effects [1].

Concluding PerspectivesFM19G11 has evolved from a novel HIF inhibitor to a multifaceted probe for investigating hypoxia-dependent cellular processes. Its capacity to selectively disrupt HIF-2α’s regulation of Sox2—while concurrently modulating epigenetic machinery—provides unprecedented insights into stem cell plasticity. Future research directions include optimizing derivatives with enhanced isoform specificity and exploring applications in tissue engineering. As combinatorial strategies gain traction (e.g., FM19G11 with stem cell transplantation), this compound class may bridge pharmacological and regenerative approaches for neural repair and cancer therapy [1] [4] [6].

Properties

CAS Number

329932-55-0

Product Name

FM19G11

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-[(2,4-dinitrobenzoyl)amino]benzoate

Molecular Formula

C23H17N3O8

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C23H17N3O8/c1-14-5-7-15(8-6-14)21(27)13-34-23(29)16-3-2-4-17(11-16)24-22(28)19-10-9-18(25(30)31)12-20(19)26(32)33/h2-12H,13H2,1H3,(H,24,28)

InChI Key

XVUOIWIIQVGWAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

FM19G11

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.